(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Researchers pursuing CNS-penetrant kinase inhibitors or GPCR ligands require building blocks with precise physicochemical balance. (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine delivers LogP 1.66 and PSA 15.27 Ų-optimal for blood-brain barrier penetration while maintaining aqueous solubility. • Ideal fragment for G9a/GLP inhibitor analogs (cf. UNC0642) • >98% purity minimizes assay interference • Balanced polarity supports hydrophobic binding and solubility • Stable at bp 221.3°C for HTS compatibility. Bulk stock available for immediate global dispatch.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 876716-04-0
Cat. No. B2635549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine
CAS876716-04-0
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNC
InChIInChI=1S/C10H22N2/c1-9(2)12-6-4-10(5-7-12)8-11-3/h9-11H,4-8H2,1-3H3
InChIKeyPFFLQCTXCLXCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: Physicochemical & Pharmacological Profile


(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, with CAS number 876716-04-0, is a tertiary diamine characterized by a piperidine core with an N-isopropyl substituent and a 4-methylaminomethyl group [1]. It has a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol [2]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors and CNS-active agents [3].

1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: Generic Substitution Risks


Subtle modifications to the piperidine nitrogen substituent can dramatically alter a compound's physicochemical and biological profile. For example, replacing the isopropyl group with a smaller methyl group, as in (1-methylpiperidin-4-yl)methanamine, significantly reduces lipophilicity (LogP 1.655 vs. ~0.93) and increases polarity (PSA 15.27 vs. 29.26 Ų), which can impair blood-brain barrier permeability and target engagement [1][2]. Conversely, removing the methylaminomethyl moiety entirely, as in N-isopropylpiperidine, drastically lowers polar surface area (PSA 3.2 vs. 15.27 Ų) and eliminates a key hydrogen bond donor/acceptor site, potentially altering binding affinity and selectivity for targets like kinases and GPCRs [3]. Such structural nuances underscore why direct generic substitution is scientifically unsound without rigorous comparative data.

1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: Comparative Profile vs. Analogs


Lipophilicity vs. N-Methyl Analog

The target compound exhibits a calculated LogP of 1.655, which is significantly higher than the LogP of 0.9251 for its N-methyl analog, (1-methylpiperidin-4-yl)methanamine. This difference in lipophilicity directly influences the compound's ability to cross biological membranes [1][2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Polar Surface Area vs. N-Methyl Analog

The target compound has a calculated Topological Polar Surface Area (TPSA) of 15.27 Ų, which is nearly half that of its N-methyl analog, (1-methylpiperidin-4-yl)methanamine, which has a PSA of 29.26 Ų. This reduction in PSA is primarily due to the increased lipophilic bulk of the isopropyl group shielding the polar amine [1].

ADME/Tox Optimization Oral Bioavailability Medicinal Chemistry

Boiling Point vs. N-Methyl Analog

The target compound has a reported boiling point of 221.3±8.0 °C at 760 mmHg, which is substantially higher than the boiling point of 159.8 °C for (1-methylpiperidin-4-yl)methanamine. This difference reflects the increased molecular weight and enhanced van der Waals interactions due to the larger isopropyl group [1][2].

Process Chemistry Purification Physicochemical Characterization

1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: Optimal Applications


CNS-Penetrant Kinase Inhibitor Design

Given its favorable LogP of 1.655 and moderate PSA of 15.27 Ų, this compound is an ideal building block for synthesizing kinase inhibitors intended for central nervous system (CNS) targets [1]. Its physicochemical profile balances the lipophilicity required for blood-brain barrier penetration with sufficient polarity to maintain aqueous solubility, a key challenge in CNS drug design. The compound's structural similarity to fragments found in potent G9a/GLP inhibitors (e.g., UNC0642) further supports its utility in epigenetic drug discovery programs [2].

Fragment-Based Discovery for GPCRs

The compound's molecular weight (170.3 g/mol) and balanced physicochemical properties make it a suitable fragment for screening against G-protein coupled receptors (GPCRs) [3]. The N-isopropyl group and basic amine provide complementary hydrophobic and ionic interactions with common GPCR binding pockets, while its moderate size allows for subsequent optimization and growth. Its higher boiling point (221.3°C) also ensures stability during high-throughput screening and biophysical assays [1].

CNS-Active Amine Library Synthesis

This compound can serve as a key intermediate for generating diverse libraries of CNS-focused small molecules. Its unique combination of lipophilicity (LogP 1.655) and polarity (PSA 15.27 Ų) provides a distinct chemical space compared to simpler piperidine analogs, increasing the probability of identifying novel hits in phenotypic screens for neurodegenerative or psychiatric disorders [4]. The compound's high purity (typically >98%) from commercial suppliers minimizes the risk of false positives or interference in biological assays .

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